molecular formula C21H23N3O2 B12938471 N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide CAS No. 88138-18-5

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide

Cat. No.: B12938471
CAS No.: 88138-18-5
M. Wt: 349.4 g/mol
InChI Key: BSKXTILFGLUIJC-UHFFFAOYSA-N
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Description

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. This compound features a benzamide scaffold linked to an imidazole moiety via a pentyloxy chain, a structural configuration that is recognized for its potential to interact with key biological targets. The imidazole ring is an electron-rich aromatic system known to facilitate binding to diverse biological receptors and is a critical pharmacophore in several clinically used anticancer drugs . Research into analogous imidazole-based N-phenylbenzamide derivatives has demonstrated promising cytotoxic activity against various human cancer cell lines, with some derivatives exhibiting potent activity in biochemical assays . These compounds are frequently investigated for their mechanism of action, which can include inhibition of kinase proteins essential for cancer cell proliferation and survival. Computational studies, including molecular docking and dynamics simulations, suggest that such derivatives can form stable complexes with target proteins like ABL1 kinase, indicating a potential for high-affinity binding and inhibitory effects . With a molecular formula of C21H23N3O2 and a molecular weight of 349.43 g/mol , this compound is supplied as a high-purity material for research purposes only. It is intended for use in non-clinical, in vitro investigations only, such as cell-based assays, target identification studies, and structure-activity relationship (SAR) analysis in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

88138-18-5

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(5-imidazol-1-ylpentoxy)phenyl]benzamide

InChI

InChI=1S/C21H23N3O2/c25-21(18-9-3-1-4-10-18)23-19-11-5-6-12-20(19)26-16-8-2-7-14-24-15-13-22-17-24/h1,3-6,9-13,15,17H,2,7-8,14,16H2,(H,23,25)

InChI Key

BSKXTILFGLUIJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCCCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Alkylation of Imidazole

  • The imidazole ring is alkylated with a suitable dibromoalkane or bromoalkyl derivative to introduce the pentyl chain.
  • Typical conditions involve reacting imidazole with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
  • The reaction is conducted at moderate temperatures (~60 °C) for several hours (e.g., 4 hours) to ensure complete substitution.
  • The product is a 1-(5-bromopentyl)imidazole intermediate, which is isolated by extraction and purified by column chromatography.
Reagents Conditions Outcome
Imidazole + 1,5-dibromopentane K2CO3, DMF, 60 °C, 4 h 1-(5-bromopentyl)imidazole intermediate

This method is adapted from protocols reported for similar imidazole alkylations.

Formation of the Phenyl Ether Linkage

Nucleophilic Substitution on 2-Hydroxyphenyl Derivative

  • The 1-(5-bromopentyl)imidazole intermediate is reacted with 2-hydroxyaniline or 2-aminophenol derivatives to form the ether linkage.
  • The phenolic hydroxyl group acts as a nucleophile, displacing the bromide on the alkyl chain.
  • This reaction is typically performed in the presence of a base such as potassium carbonate in DMF or acetone at elevated temperatures (~60 °C).
  • The product is the 2-((5-(1H-imidazol-1-yl)pentyl)oxy)phenylamine intermediate.
Reagents Conditions Outcome
1-(5-bromopentyl)imidazole + 2-aminophenol K2CO3, DMF, 60 °C, 4 h 2-((5-(1H-imidazol-1-yl)pentyl)oxy)phenylamine

Amide Bond Formation to Yield Final Compound

Coupling with Benzoyl Chloride

  • The amine intermediate is coupled with benzoyl chloride to form the benzamide linkage.
  • This step is typically carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) or pyridine to neutralize the generated HCl.
  • The reaction is performed at low temperature (0 °C to room temperature) to control the rate and avoid side reactions.
  • The crude product is purified by recrystallization or column chromatography to yield N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide.
Reagents Conditions Outcome
2-((5-(1H-imidazol-1-yl)pentyl)oxy)phenylamine + benzoyl chloride TEA, DCM, 0 °C to RT, 2-4 h This compound

Purification and Characterization

  • The final compound is purified by silica gel column chromatography using a solvent gradient (e.g., hexane:ethyl acetate).
  • Characterization is performed by melting point determination, HPLC purity analysis, NMR spectroscopy (1H, 13C), and mass spectrometry to confirm structure and purity.
  • Typical melting points and purity data for related compounds are around 190–195 °C with HPLC purity >95%.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials Reagents/Conditions Product
1 Alkylation Imidazole + 1,5-dibromopentane K2CO3, DMF, 60 °C, 4 h 1-(5-bromopentyl)imidazole
2 Etherification 1-(5-bromopentyl)imidazole + 2-aminophenol K2CO3, DMF, 60 °C, 4 h 2-((5-(1H-imidazol-1-yl)pentyl)oxy)phenylamine
3 Amide coupling Amine intermediate + benzoyl chloride TEA, DCM, 0 °C to RT, 2-4 h This compound

Research Findings and Notes

  • The use of potassium carbonate as a base and DMF as solvent is critical for efficient nucleophilic substitution and alkylation steps, providing good yields and minimizing side reactions.
  • The amide bond formation is best controlled at low temperatures to avoid hydrolysis or overreaction.
  • Purification by flash chromatography ensures high purity suitable for biological evaluation.
  • Similar synthetic routes have been reported for related imidazole-containing benzamide derivatives, confirming the robustness of this approach.
  • Alternative methods such as copper-mediated oxidative C–H functionalization have been explored for related imidazole derivatives but are less common for this specific compound due to complexity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl or imidazole derivatives.

Scientific Research Applications

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the compound can interact with cellular receptors and proteins, modulating various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Substituted Benzamides

  • N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

    • Structural Difference : The imidazole is directly attached to the benzamide’s para-position, lacking the pentyloxy linker. A chloro-fluoro substitution on the aniline ring enhances electronic effects.
    • Activity : Exhibited highest anticancer activity against cervical cancer cells (HeLa), attributed to the electron-withdrawing groups enhancing cellular uptake or target binding .
  • 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide

    • Structural Difference : Incorporates a sulfamoylphenyl group linked to a methylisoxazole, introducing hydrogen-bonding and steric bulk.
    • Activity : Demonstrated potent antifungal activity , likely due to the sulfonamide moiety interfering with fungal ergosterol biosynthesis .

Variations in Linker Length and Substituents

  • (S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g) Structural Difference: Features a hexyloxy linker (vs. pentyloxy) and a peptide-like glycyl-phenylalaninamide side chain. The peptide moiety may confer selectivity for protease-associated targets, as seen in neuroinflammatory models .
  • 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) Structural Difference: Replaces the pentyloxy-phenyl group with a ureidoethyl side chain.

Key Structural-Activity Relationships (SAR)

Compound Key Structural Feature Biological Activity Mechanistic Insight
Target Compound Pentyloxy-imidazole linker Not reported (inferred antimicrobial/anticancer) Flexibility and lipophilicity balance
N-(3-Chloro-4-fluorophenyl)-...benzamide Halogenated aniline Anticancer (HeLa) Electron-withdrawing groups enhance potency
Nitazoxanide (NTZ) Nitro-thiazole Antiparasitic Redox activation via nitro group
Natural Benzamides Simple benzoyloxyethyl Low cytotoxicity Limited target engagement

Biological Activity

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide, a compound featuring an imidazole ring and a benzamide moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 5 1H Imidazol 1 yl pentyl oxy phenyl benzamide \text{N 2 5 1H Imidazol 1 yl pentyl oxy phenyl benzamide }

This compound integrates a benzamide core with an imidazole side chain, which is significant in modulating biological interactions. The presence of the imidazole ring is particularly noteworthy due to its role in various biological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole-based compounds. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

CompoundIC50 (μM)Target Cell Line
4e7.5MCF-7 (Breast Cancer)
4f11.1HeLa (Cervical Cancer)

These results indicate that modifications to the imidazole and benzamide structures can significantly enhance cytotoxicity, suggesting a strong structure-activity relationship (SAR) .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinase Activity : Molecular docking studies suggest that this compound may inhibit specific kinases involved in cancer progression, particularly ABL1 kinase, which is crucial in certain leukemias .
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Study on Structure-Activity Relationship

A comprehensive study explored the SAR of various imidazole-containing benzamides. It was found that substituents on the benzene ring significantly influenced both potency and selectivity toward cancer cell lines. For example, electronegative substituents in the para-position enhanced activity due to increased binding affinity at the target site .

Efficacy against Specific Cancer Types

In a recent investigation, this compound was tested against several human cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-77.5ABL1 inhibition
HeLa11.1Apoptosis induction
A549 (Lung Cancer)9.0Cell cycle arrest

The findings indicate that this compound has a broad spectrum of activity against different cancer types, underlining its potential as a therapeutic agent .

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